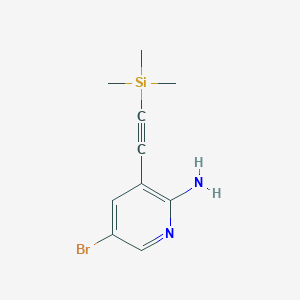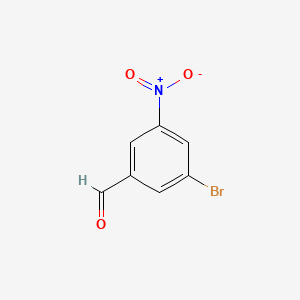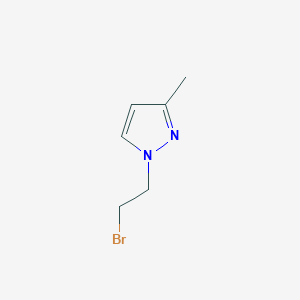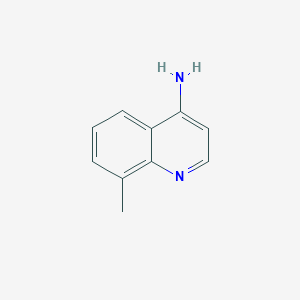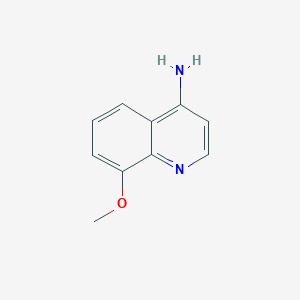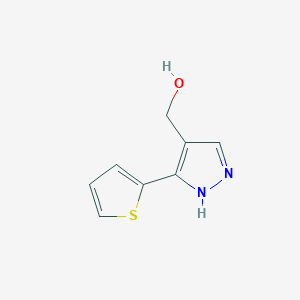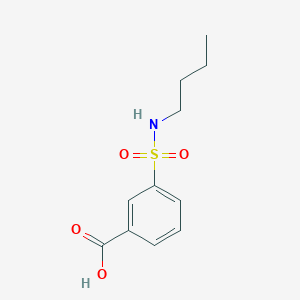
3-Brom-1H-indol-6-carbonsäure
Übersicht
Beschreibung
3-Bromo-1H-indole-6-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of biologically active molecules. The indole core is a common scaffold in many natural products and pharmaceuticals. The bromine and carboxylic acid functional groups present in this compound suggest its potential utility in synthetic chemistry as an intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through regioselective bromination reactions. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively, which can be further processed to obtain the parent dibromoindole compound . Similarly, a concise and regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which involves a trifluoroacetylated indole driven hydrolysis . These methods highlight the strategic development of synthetic routes to access various bromoindole carboxylic acids, which could be adapted to synthesize 3-Bromo-1H-indole-6-carboxylic acid.
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by various spectroscopic techniques. For example, the formation of regioselective bromoindole products has been confirmed by ^1H NMR data . The crystal structure of indole-3-carboxylic acid, a related compound, shows the presence of hydrogen-bonded cyclic carboxylic acid dimers and peripheral intermolecular hydrogen bonds, which could be indicative of the structural properties of 3-Bromo-1H-indole-6-carboxylic acid as well .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The carboxylic acid moiety, in particular, can catalyze three-component aza-Friedel-Crafts reactions in water, leading to the synthesis of various 3-substituted indoles . Additionally, the presence of a bromine atom on the indole ring can facilitate further functionalization through nucleophilic substitution reactions, as demonstrated in the synthesis of indole derivatives with amino- and sulfur-containing substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole carboxylic acids are influenced by the presence of the bromine and carboxylic acid functional groups. These groups can affect the compound's solubility, reactivity, and crystalline structure. For example, the crystal structure analysis of indole-3-carboxylic acid reveals specific hydrogen bonding patterns that could also be relevant to the physical properties of 3-Bromo-1H-indole-6-carboxylic acid . The bromine atom can increase the density and molecular weight of the compound, which may influence its boiling and melting points.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Indolderivate auf ihr antivirales Potenzial untersucht. So zeigten beispielsweise 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen das Influenzavirus A . Außerdem zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemikarbazidderivate Wirksamkeit gegen das Coxsackie-Virus B4.
- Obwohl direkte Studien zu dieser Verbindung rar sind, weisen Indolderivate im Allgemeinen Antikrebseigenschaften auf. Forscher haben neuartige Indazol-Derivate mit Antikrebsaktivität synthetisiert . Weitere Untersuchungen sind gerechtfertigt.
- Indolderivate wurden als Inhibitoren der Gli1-vermittelten Transkription im Hedgehog-Signalweg untersucht . Es könnte wertvoll sein zu untersuchen, ob 3-Brom-1H-indol-6-carbonsäure ähnliche Eigenschaften aufweist.
Antivirale Aktivität
Antikrebs-Potenzial
Hedgehog-Signalweg-Modulation
Zusammenfassend lässt sich sagen, dass zwar spezifische Studien zu this compound begrenzt sind, ihr Indol-Gerüst jedoch auf vielfältige biologische Aktivitäten hindeutet. Forscher sollten ihr Potenzial in antiviralen, entzündungshemmenden, antikanzerogenen und anderen Kontexten untersuchen. Denken Sie daran, dass weitere Untersuchungen erforderlich sind, um ihre therapeutischen Möglichkeiten vollständig aufzudecken . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht, sich zu melden!
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 3-bromo-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, some indole derivatives have been reported to inhibit the influenza A virus and Coxsackie B4 virus .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, and temperature .
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNVEIYDUGPMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573895 | |
| Record name | 3-Bromo-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219508-19-7 | |
| Record name | 3-Bromo-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


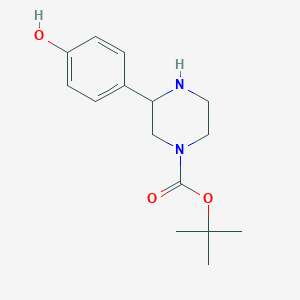
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
